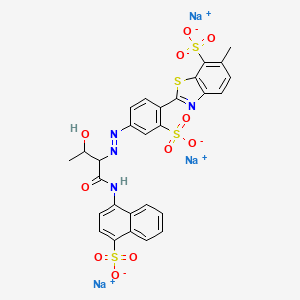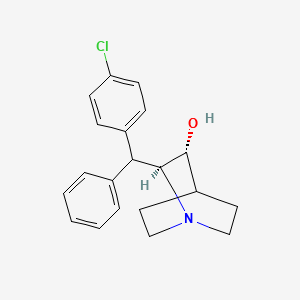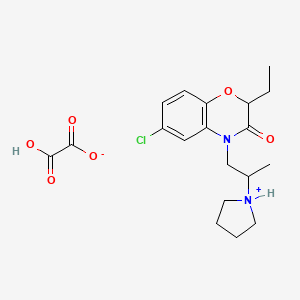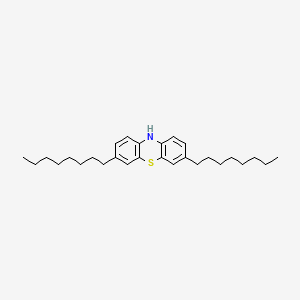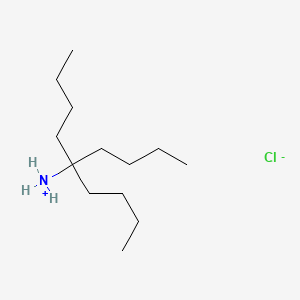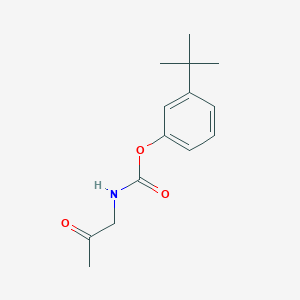![molecular formula C17H26N2O3 B13760658 1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine CAS No. 55792-12-6](/img/structure/B13760658.png)
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine is a synthetic organic compound with the molecular formula C17H26N2O3 and a molecular weight of 306.39994 . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group via amination reactions.
Carbonyloxy Group Addition: Incorporation of the carbonyloxy group through esterification or related reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine can be compared with other piperidine derivatives, such as:
- 1-[2-[[(4-Methylphenyl)amino]carbonyloxy]ethyl]piperidine
- 1-[2-[[(4-Ethoxyphenyl)amino]carbonyloxy]ethyl]piperidine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique propoxy group in this compound may confer distinct characteristics compared to its analogs .
Propriétés
Numéro CAS |
55792-12-6 |
|---|---|
Formule moléculaire |
C17H26N2O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl N-(4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-2-13-21-16-8-6-15(7-9-16)18-17(20)22-14-12-19-10-4-3-5-11-19/h6-9H,2-5,10-14H2,1H3,(H,18,20) |
Clé InChI |
ZEBSDHVFURDFTF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


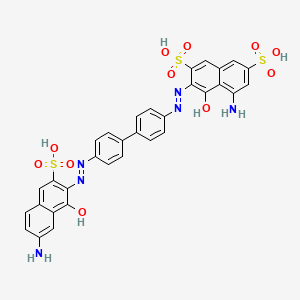

![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
